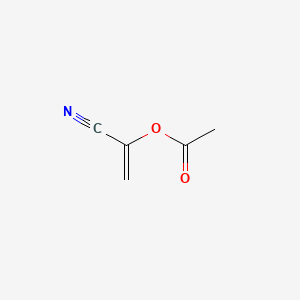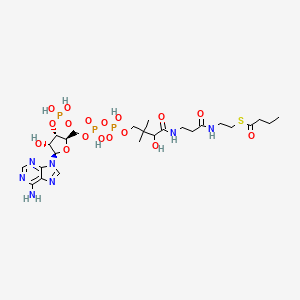
Ethanamine, N-ethyl-, acetate
Vue d'ensemble
Description
Synthesis Analysis
Ethyl acetate is produced through several methods. For instance, it can be synthesized from ethanol under pressured conditions using a Cu–Zn–Zr–Al–O catalyst, where the highest yield is achieved at a reaction pressure of about 0.8 MPa (Inui, Kurabayashi, & Sato, 2002). Another method involves the esterification of ethyl alcohol with acetic acid in the presence of phosphoric acid, yielding up to 57.9% under optimal conditions (Yu Shan-xin, 2002).
Molecular Structure Analysis
The molecular structure of ethyl acetate has been extensively studied. In its solid state, ethyl acetate is flat with a trans conformation, as determined by X-ray and solvent structures (Boese et al., 2013). Additionally, gas electron diffraction studies have determined the structure and conformation of ethyl acetate, identifying stable trans and gauche conformers (Sugino, Takeuchi, Egawa, & Konaka, 1991).
Chemical Reactions and Properties
Ethyl acetate participates in various chemical reactions. For instance, its production involves the reaction of ethanol and acetaldehyde. The reaction conditions, such as pressure, significantly influence the formation of by-products like 1-butanol and butanone (Inui, Kurabayashi, & Sato, 2002).
Physical Properties Analysis
Ethyl acetate's physical properties have been the subject of several studies. Its crystal structure is stabilized by inter- and intramolecular hydrogen bonds, as seen in compounds like ethyl (3,7‐dimethyl‐2,6‐dioxo‐2,3,6,7‐tetrahydropurin‐1‐yl)acetate (Ding, Feng, Wu, & Pan, 2004).
Chemical Properties Analysis
The chemical properties of ethyl acetate, such as its reactivity and stability, are influenced by its molecular structure and the environment. Its ability to form various esters and react with different compounds makes it versatile in industrial applications. The molecular structure of ethyl acetate contributes to its reactivity and stability in different environments, as indicated by its conformational preferences and hydrogen bonding capabilities (Boese et al., 2013).
Applications De Recherche Scientifique
Process Intensification in Ethyl Acetate Production
Ethyl acetate, closely related to Ethanamine, N-ethyl-, acetate, serves as a solvent in various industries, including paints, coatings, and consumer products. The review by Patil and Gnanasundaram (2020) explores process intensification techniques for ethyl acetate production, highlighting the advantages of reactive distillation over traditional methods. These techniques offer energy savings and economic effectiveness due to reduced capital investment, emphasizing the importance of optimizing process parameters such as catalyst choice and ethanol flow rate for purity and production rate enhancements Patil & Gnanasundaram, 2020.
Ethanol-Ethyl Acetate in Liquid Organic Hydrogen Carriers
Santacesaria et al. (2023) discuss the potential of ethanol-ethyl acetate systems in Liquid Organic Hydrogen Carrier (LOHC) cycles. By catalytically converting bioethanol to ethyl acetate, pure hydrogen can be produced as a by-product, showcasing a renewable approach to hydrogen storage. This process is reversible, allowing for the recapture of ethanol and highlighting the environmental and energetic efficiency of using ethanol and ethyl acetate as green, renewable hydrogen carriers Santacesaria et al., 2023.
Ionic Liquid Applications and Toxicity Considerations
The application of ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate, in dissolving biopolymers like cellulose and chitin, offers promising industrial scalability. Ostadjoo et al. (2018) highlight the urgent need for comprehensive toxicity assessments of these substances due to their increased industrial use. The review underscores the necessity of evaluating human health and environmental impacts before extensive application, pointing towards a safe industrial utilization of these ionic liquids Ostadjoo et al., 2018.
Ester Production by Yeast
Tabachnick and Joslyn (1953) examined the production of ethyl acetate by yeast, specifically Hansenula anomala, in glucose mediums. Their findings contribute to understanding the biochemical pathways of ester formation in microorganisms, providing a basis for industrial applications that leverage yeast for ester production. This research elucidates the aerobic process utilized by yeast to produce esters, suggesting potential for optimization in industrial fermentation processes Tabachnick & Joslyn, 1953.
Mécanisme D'action
Target of Action
Diethylamine acetate, also known as Diethylammonium acetate or Ethanamine, N-ethyl-, acetate, is a secondary amine . The primary targets of diethylamine acetate are likely to be similar to those of other secondary amines, such as diclofenac . These targets include cyclooxygenase (COX)-1 and -2, enzymes responsible for producing prostaglandins (PGs) . PGs play a crucial role in inflammation and pain signaling .
Mode of Action
As a secondary amine, diethylamine acetate can act as a base, accepting a hydrogen ion from acids to produce ammonium ions . This is similar to the behavior of ammonia and other amines . In the presence of excess ethylamine, there is the possibility of a reversible reaction where the ethylamine removes a hydrogen from the diethylammonium ion to give free diethylamine .
Biochemical Pathways
The biochemical pathways affected by diethylamine acetate are likely to be similar to those affected by other secondary amines. For example, the acetyl CoA pathway, which requires approximately 10 enzymes and several organic cofactors, catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . The acetate mevalonate and acetate malonate biosynthetic pathway, also known as the acetate or isoprenoids pathway, leads to the formation of terpenoids, steroids, fatty acids, lipids, and wax .
Pharmacokinetics
For instance, diclofenac, a phenylacetic acid derivative and non-steroidal anti-inflammatory drug (NSAID), is often used as first-line therapy for acute and chronic pain and inflammation .
Result of Action
Based on its similarity to other secondary amines, it can be inferred that it may contribute to inflammation and pain signaling by inhibiting the production of prostaglandins .
Action Environment
Diethylamine is a flammable, weakly alkaline liquid that is miscible with most solvents . It is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Propriétés
IUPAC Name |
acetic acid;N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.C2H4O2/c1-3-5-4-2;1-2(3)4/h5H,3-4H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHUZQKLOWYOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-89-7 (Parent) | |
| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2066646 | |
| Record name | Diethylammonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20726-63-0 | |
| Record name | Diethylammonium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20726-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylammonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)
![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)











